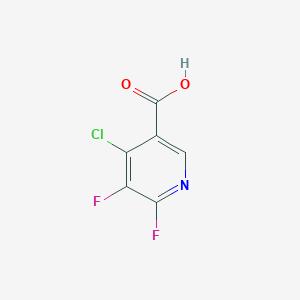

4-Chloro-5,6-difluoronicotinic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-5,6-difluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMYITSFQKNMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459772 | |

| Record name | 4-Chloro-5,6-difluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-32-8 | |

| Record name | 4-Chloro-5,6-difluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,6-difluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5,6-difluoronicotinic Acid

CAS Number: 851386-32-8

This technical guide provides a comprehensive overview of 4-Chloro-5,6-difluoronicotinic acid, a key fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a putative synthetic pathway, and discusses its potential applications in medicinal chemistry.

Chemical Properties and Identifiers

4-Chloro-5,6-difluoronicotinic acid is a solid, halogenated pyridinecarboxylic acid.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity.

A summary of its key chemical data is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 851386-32-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1] |

| Molecular Weight | 193.54 g/mol | [4][6] |

| IUPAC Name | 4-chloro-5,6-difluoropyridine-3-carboxylic acid | [7] |

| Synonyms | 4-chloro-5,6-difluoropyridine-3-carboxylic acid | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| InChI Key | SQMYITSFQKNMHA-UHFFFAOYSA-N | [1][4] |

| SMILES | O=C(O)C1=CN=C(F)C(F)=C1Cl | [3][5] |

Synthesis and Experimental Protocols

A potential logical workflow for its synthesis could start from a polysubstituted pyridine precursor, followed by functional group interconversions to introduce the carboxylic acid moiety.

Caption: A logical workflow for the synthesis of 4-Chloro-5,6-difluoronicotinic acid.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated nicotinic acids are recognized as important intermediates in the pharmaceutical industry. The incorporation of chlorine and fluorine atoms can modulate the electronic properties and lipophilicity of a molecule, which are critical parameters in drug design.

While specific drugs derived from 4-Chloro-5,6-difluoronicotinic acid are not explicitly documented in the reviewed literature, its structural motifs are present in various biologically active compounds. It serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

References

- 1. 4-Chloro-5,6-difluoronicotinic acid | CymitQuimica [cymitquimica.com]

- 2. 4-Chloro-5,6-difluoronicotinic acid, CasNo.851386-32-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. 4-Chloro-5,6-difluoronicotinic acid | CAS 851386-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 4-Chloro-5,6-difluoronicotinic acid | 851386-32-8 [sigmaaldrich.com]

- 5. ivychem.com [ivychem.com]

- 6. 851386-32-8 | 4-Chloro-5,6-difluoronicotinic acid - Fluoropharm [fluoropharm.com]

- 7. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,6-difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-5,6-difluoronicotinic acid. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document combines reported data from chemical suppliers and computed values from reputable databases. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, offering a framework for researchers to establish these values empirically.

Core Physicochemical Properties

4-Chloro-5,6-difluoronicotinic acid is a halogenated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family. Its structure, featuring a chlorine and two fluorine atoms on the pyridine ring, significantly influences its chemical and physical characteristics.

Table 1: General and Computed Physicochemical Properties of 4-Chloro-5,6-difluoronicotinic acid

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂NO₂ | CymitQuimica, Sigma-Aldrich[1] |

| Molecular Weight | 193.54 g/mol | Sigma-Aldrich |

| Physical Form | Solid | CymitQuimica, Sigma-Aldrich[1] |

| Purity | Typically ≥95% | CymitQuimica, Sigma-Aldrich[1] |

| XLogP3 (Computed) | 1.5 | PubChem[2] |

| Topological Polar Surface Area (Computed) | 50.2 Ų | PubChem[2] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[2] |

| Rotatable Bond Count (Computed) | 1 | PubChem[2] |

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental characterization of 4-Chloro-5,6-difluoronicotinic acid, the following standard methodologies are proposed.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of 4-Chloro-5,6-difluoronicotinic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. This range constitutes the melting point.

-

For a pure substance, the melting range is typically narrow (0.5-1.5 °C). A broad melting range may indicate the presence of impurities.

-

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound in solution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of 4-Chloro-5,6-difluoronicotinic acid is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

The solution of the acid is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Determination of Aqueous Solubility

Solubility is a crucial parameter for drug development, affecting bioavailability and formulation.

Methodology: Shake-Flask Method

-

Procedure:

-

An excess amount of solid 4-Chloro-5,6-difluoronicotinic acid is added to a known volume of water in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-Chloro-5,6-difluoronicotinic acid.

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of 4-Chloro-5,6-difluoronicotinic acid.

Biological Activity Context

While specific biological studies on 4-Chloro-5,6-difluoronicotinic acid are not widely reported, the broader class of nicotinic acid derivatives has been investigated for a range of biological activities. These include potential applications as antimicrobial and anti-inflammatory agents. The introduction of halogen atoms can significantly modulate the biological properties of the parent nicotinic acid molecule, potentially enhancing its efficacy or altering its mechanism of action. Further research is required to elucidate the specific biological profile of this compound.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound.

References

In-Depth Technical Guide to 4-Chloro-5,6-difluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-5,6-difluoronicotinic acid, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical Properties

4-Chloro-5,6-difluoronicotinic acid, also known as 4-chloro-5,6-difluoropyridine-3-carboxylic acid, is a halogenated pyridine derivative. Its trifunctional nature, featuring a carboxylic acid group, a chlorine atom, and two fluorine atoms on the pyridine ring, makes it a versatile intermediate for the synthesis of complex heterocyclic molecules.

| Property | Value | Reference |

| Molecular Weight | 193.54 g/mol | [1][2] |

| Chemical Formula | C₆H₂ClF₂NO₂ | [2][3] |

| CAS Number | 851386-32-8 | [3] |

| Appearance | Solid | [1][3] |

| Purity | ≥95% | [1][3] |

| IUPAC Name | 4-chloro-5,6-difluoropyridine-3-carboxylic acid | [4] |

| Synonyms | 4-chloro-5,6-difluoro-3-pyridinecarboxylic acid | [4] |

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of substituted nicotinic acid derivatives from enamino keto esters is outlined below. This methodology can be adapted for the specific synthesis of 4-Chloro-5,6-difluoronicotinic acid.

Caption: General workflow for the synthesis of substituted nicotinic acids.

Experimental Protocol: General Synthesis of Substituted Nicotinic Acid Esters via Enamino Keto Ester Cyclization

-

Formation of the Enamino Keto Ester: A β-keto ester is reacted with a suitable amine in a solvent such as toluene or ethanol, often with catalytic acid (e.g., p-toluenesulfonic acid), and heated to reflux with removal of water to drive the reaction to completion.

-

Formylation and Halogenation: The resulting enamino keto ester is then subjected to a Vilsmeier-Haack type reaction using a formylating agent (e.g., dimethylformamide) and a halogenating agent (e.g., phosphorus oxychloride or thionyl chloride) to introduce the chloro and formyl groups necessary for cyclization. For the target molecule, specific fluorinating agents would be required in earlier steps of the synthesis of the starting materials.

-

Cyclization: The intermediate is then cyclized, often by heating, to form the pyridine ring.

-

Hydrolysis: The ester group is subsequently hydrolyzed to the carboxylic acid, typically under acidic or basic conditions, to yield the final nicotinic acid derivative.

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals due to the significant impact of halogen substituents on the pharmacokinetic and pharmacodynamic properties of drug molecules. The incorporation of chlorine and fluorine can enhance metabolic stability, binding affinity, and bioavailability.

While specific drugs derived from 4-Chloro-5,6-difluoronicotinic acid are not prominently disclosed in the public domain, its structural motifs are present in various biologically active compounds. Nicotinic acid derivatives have been investigated for a range of therapeutic applications, including as:

-

Analgesic and Anti-inflammatory Agents: Certain substituted nicotinic acids have shown promising activity in preclinical models of pain and inflammation.

-

Antimicrobial Agents: The pyridine nucleus is a common scaffold in the design of antibacterial and antifungal drugs.

-

Building Blocks for Fused Heterocycles: The reactivity of the chloro and carboxylic acid groups allows for further chemical transformations to construct more complex heterocyclic systems, which are often privileged structures in medicinal chemistry.

Caption: Potential applications of 4-Chloro-5,6-difluoronicotinic acid derivatives.

Analytical Characterization

The structural elucidation and purity assessment of 4-Chloro-5,6-difluoronicotinic acid and its derivatives are typically performed using a combination of standard analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and connectivity of the atoms. |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to separate it from reaction byproducts and starting materials. |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the aromatic pyridine ring. |

Safety and Handling

4-Chloro-5,6-difluoronicotinic acid is classified as an irritant.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

This technical guide serves as a foundational resource for professionals engaged in research and development activities involving 4-Chloro-5,6-difluoronicotinic acid. The information provided is intended to support the synthesis and application of this versatile chemical intermediate in the pursuit of new and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. scholar.valpo.edu [scholar.valpo.edu]

- 3. Reactions of dianions of acyclic β-enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 4-Chloro-5,6-difluoronicotinic acid | 851386-32-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-5,6-difluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-5,6-difluoronicotinic acid (CAS RN: 851386-32-8), a fluorinated pyridine derivative utilized in chemical synthesis and drug discovery. Due to its hazardous properties, strict adherence to the protocols outlined in this document is crucial to ensure personnel safety and minimize environmental impact.

Chemical and Physical Properties

4-Chloro-5,6-difluoronicotinic acid is a solid organic compound.[1][2] While specific experimental data for some physical properties are limited, the available information and data for related compounds are summarized below.

| Property | Value | Source |

| CAS Number | 851386-32-8 | [1][3][4] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][3] |

| Molecular Weight | 193.54 g/mol | [5] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][6] |

| Synonyms | 4-chloro-5,6-difluoropyridine-3-carboxylic acid | [1][3] |

Hazard Identification and Toxicological Information

This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][7][8]

GHS Hazard Classification:

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Pictogram:

Toxicological Data:

Potential Health Effects:

-

Ingestion: Harmful, may cause nausea, vomiting, and abdominal pain.

-

Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.

-

Skin Contact: Causes skin irritation, redness, and pain.

-

Eye Contact: Causes serious eye irritation, which may result in redness, watering, and pain.[11]

Experimental Protocols: Safe Handling and Use

Adherence to strict laboratory protocols is mandatory when working with this powdered hazardous chemical.[12]

Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this compound to ensure appropriate PPE is selected.

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling Powdered 4-Chloro-5,6-difluoronicotinic acid

Handling of this solid compound requires measures to prevent dust formation and inhalation.[6][7]

Caption: Workflow for handling powdered hazardous chemicals.

Storage

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2] The recommended storage temperature is 2-8°C under an inert atmosphere.[2][6] Keep containers tightly closed.

Incompatible Materials:

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][12] |

Accidental Release Measures

For spills of this solid material, follow these steps to minimize exposure and contamination.

Caption: Spill cleanup workflow for an acidic solid.

Fire-Fighting Measures

In case of a fire involving 4-Chloro-5,6-difluoronicotinic acid, use appropriate extinguishing media.

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[3][12]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Disposal Considerations

Waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12]

Caption: Decision tree for the disposal of halogenated organic waste.

Biological Activity and Signaling Pathways

While specific studies on the biological signaling pathways of 4-Chloro-5,6-difluoronicotinic acid are not widely available, its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with related biological targets. Nicotinic acid is known to exert its effects through various mechanisms, including acting as a precursor for the coenzymes NAD and NADP, and by activating G protein-coupled receptors like HCA₂ (GPR109A).[13][14][15][16] These pathways are crucial for cellular metabolism and lipid regulation. The presence of chloro and fluoro substituents on the pyridine ring may significantly alter the compound's binding affinity, selectivity, and metabolic stability, which are key considerations in drug development. Further research is required to elucidate the specific molecular mechanisms of 4-Chloro-5,6-difluoronicotinic acid.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a thorough risk assessment and compliance with all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. 4-Chloro-5,6-difluoronicotinic acid | CymitQuimica [cymitquimica.com]

- 4. ivychem.com [ivychem.com]

- 5. 860296-20-4|4-Chloro-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]

- 6. tmi.utexas.edu [tmi.utexas.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 13. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 14. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What is the mechanism of Niacin? [synapse.patsnap.com]

Navigating the Solubility Landscape of 4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5,6-difluoronicotinic acid is a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of 4-Chloro-5,6-difluoronicotinic acid. Due to the current absence of publicly available quantitative solubility data, this document focuses on providing a robust experimental protocol for its determination, a framework for data presentation, and a qualitative assessment of its expected solubility based on its molecular structure.

Introduction

4-Chloro-5,6-difluoronicotinic acid possesses a unique combination of functional groups that influence its physicochemical properties, including its solubility. The presence of a carboxylic acid group suggests potential for hydrogen bonding and solubility in polar solvents. Conversely, the aromatic pyridine ring and halogen substituents (chloro and fluoro groups) contribute to its lipophilicity, suggesting solubility in less polar organic solvents. Understanding the interplay of these structural features is key to predicting and experimentally determining its solubility profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of 4-Chloro-5,6-difluoronicotinic acid in various organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following sections provide a recommended protocol and data presentation format to facilitate this process and ensure consistency in reporting.

Table 1: Experimental Solubility of 4-Chloro-5,6-difluoronicotinic Acid (Template)

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) | |||

| Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of 4-Chloro-5,6-difluoronicotinic acid in an organic solvent.

Objective: To determine the equilibrium solubility of 4-Chloro-5,6-difluoronicotinic acid in a given organic solvent at a specified temperature.

Materials:

-

4-Chloro-5,6-difluoronicotinic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Chloro-5,6-difluoronicotinic acid to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the flask or vial containing the filtered saturated solution.

-

Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the flask or vial containing the solid residue.

-

The difference in weight corresponds to the mass of 4-Chloro-5,6-difluoronicotinic acid dissolved in the known volume of the solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) using the following formula:

-

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent (L))

-

-

Calculate the solubility in moles per liter (mol/L) using the molecular weight of 4-Chloro-5,6-difluoronicotinic acid (193.54 g/mol ):

-

Solubility (mol/L) = (Solubility (g/L)) / (Molecular Weight ( g/mol ))

-

-

Safety Precautions:

-

Handle 4-Chloro-5,6-difluoronicotinic acid and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4-Chloro-5,6-difluoronicotinic acid and the solvents used for specific handling and disposal information.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 4-Chloro-5,6-difluoronicotinic acid in various organic solvents can be made:

-

High Expected Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the carboxylic acid group and interact with the aromatic ring.

-

Moderate Expected Solubility: In polar protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Solubility may also be moderate in ketones like acetone.

-

Low to Moderate Expected Solubility: In solvents of intermediate polarity such as ethyl acetate and dichloromethane.

-

Low Expected Solubility: In nonpolar solvents like toluene and hexanes, due to the polar nature of the carboxylic acid group.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Spectroscopic Analysis of 4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Chloro-5,6-difluoronicotinic acid, a key building block in pharmaceutical and agrochemical research. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Disclaimer: The spectral data presented in this document is hypothetical and has been generated for illustrative purposes based on the chemical structure of 4-Chloro-5,6-difluoronicotinic acid and established spectroscopic principles. It is intended to serve as a reference and guide for researchers. Actual experimental data may vary.

Core Data Presentation

The following tables summarize the predicted quantitative spectral data for 4-Chloro-5,6-difluoronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 |

| ~13.0 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~150 (dd) | C-6 |

| ~148 (dd) | C-5 |

| ~140 | C-2 |

| ~130 | C-4 |

| ~125 | C-3 |

(dd = doublet of doublets due to C-F coupling)

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -130 | d | F-6 |

| ~ -145 | d | F-5 |

(d = doublet)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | O-H stretch (Carboxylic Acid) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1580 | Medium | C=C and C=N stretching (Aromatic ring) |

| 1300-1200 | Strong | C-O stretch |

| 1100-1000 | Strong | C-F stretch |

| 850-750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 193/195 | 100/33 | [M]⁺ (Molecular Ion, showing Cl isotope pattern) |

| 176/178 | 40/13 | [M-OH]⁺ |

| 148/150 | 60/20 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR

-

Sample Preparation: Approximately 5-10 mg of 4-Chloro-5,6-difluoronicotinic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are acquired.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR Acquisition: A standard fluorine experiment is performed, often with proton decoupling. A common reference standard for ¹⁹F NMR is CFCl₃ (trichlorofluoromethane).

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid 4-Chloro-5,6-difluoronicotinic acid is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide to Commercial Availability and Handling for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-Chloro-5,6-difluoronicotinic acid (CAS No. 851386-32-8), a key building block in pharmaceutical and agrochemical research. This document outlines suppliers, physical and chemical properties, and a general protocol for its procurement and safe handling in a laboratory setting.

Introduction

4-Chloro-5,6-difluoronicotinic acid is a substituted pyridine carboxylic acid derivative. Its halogenated structure makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and specialized chemicals. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a point of interest for medicinal chemists and drug discovery programs.

Commercial Availability

4-Chloro-5,6-difluoronicotinic acid is available from a range of chemical suppliers. The following table summarizes a selection of vendors, their product numbers, and contact information for ease of procurement. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Number | Contact Information |

| Sigma-Aldrich | AMBH2D702805 | --INVALID-LINK-- |

| CymitQuimica | IN-DA004QSG | --INVALID-LINK-- |

| Ivy Fine Chemicals | 150569 | --INVALID-LINK-- |

| Kemix Pty Ltd | Inquire | --INVALID-LINK-- |

| Reagentia | R004QSG | --INVALID-LINK-- |

| 2a biotech | 2A-0138642 | --INVALID-LINK-- |

| Fluoropharm | OF25049 | --INVALID-LINK-- |

| Ambeed, Inc. | AMBH2D702805 | --INVALID-LINK-- |

| ChemicalBook | Inquire | --INVALID-LINK-- |

| BLDpharm | BD96028 | --INVALID-LINK-- |

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-5,6-difluoronicotinic acid is provided in the table below. This data has been compiled from various supplier and database sources.[1][2][3][4][5][6]

| Property | Value |

| CAS Number | 851386-32-8[1][2] |

| Molecular Formula | C₆H₂ClF₂NO₂[1][2] |

| Molecular Weight | 193.54 g/mol |

| Appearance | Solid[1] |

| Purity | Typically ≥95%[1] |

| IUPAC Name | 4-chloro-5,6-difluoropyridine-3-carboxylic acid[5] |

| Synonyms | 4-chloro-5,6-difluoropyridine-3-carboxylic acid, 4-chloro-5,6-difluoro-3-pyridinecarboxylic acid[2][5] |

| InChI | InChI=1S/C6H2ClF2NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)[5] |

| InChIKey | SQMYITSFQKNMHA-UHFFFAOYSA-N[5] |

| SMILES | O=C(O)c1cnc(F)c(F)c1Cl[7] |

| Storage Temperature | Inert atmosphere, 2-8°C |

Experimental Protocols

Synthesis

General Procurement and Handling Workflow for Research Chemicals

The following section and diagram outline a generalized workflow for the procurement, handling, and use of a chemical compound like 4-Chloro-5,6-difluoronicotinic acid in a research and development setting. This workflow is designed to ensure safety, compliance, and efficient use of the chemical.[1][2][11][12][13]

Methodology for Chemical Procurement and Handling:

-

Identify Need and Define Specifications: The research team identifies the need for 4-Chloro-5,6-difluoronicotinic acid and defines the required quantity and purity specifications for their experiments.

-

Supplier Identification and Quotation: Potential suppliers are identified from the list provided in this guide or through other sourcing platforms. Quotations for the desired quantity and purity are requested.

-

Purchase Order and Approval: A formal purchase order is generated and submitted for internal approval according to the institution's procurement policies.

-

Receiving and Initial Inspection: Upon delivery, the chemical is inspected to ensure the container is intact and the product matches the order specifications. The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are obtained from the supplier.[11]

-

Review Safety Data Sheet (SDS): Before handling, all personnel involved must thoroughly review the SDS to understand the hazards, required personal protective equipment (PPE), and emergency procedures.[13]

-

Proper Storage: The chemical is stored in a designated, well-ventilated area according to the storage conditions specified on the SDS (e.g., inert atmosphere, 2-8°C).

-

Weighing and Solution Preparation: The required amount of the compound is carefully weighed in a fume hood using appropriate PPE. Solvents for preparing solutions should be chosen based on the experimental requirements and any available solubility data.

-

Experimental Use: The prepared solution or the solid compound is used in the planned chemical reaction or biological assay. All experimental steps should be conducted following established laboratory safety protocols.

-

Waste Disposal: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, are disposed of according to institutional and regulatory guidelines for chemical waste.

-

Log Chemical in Inventory: The received chemical is logged into the laboratory's chemical inventory system to track its location, quantity, and usage.

-

Record Experimental Details: Detailed records of the experiment, including the amount of the compound used, reaction conditions, and observations, are maintained in a laboratory notebook.

-

Analyze and Report Results: The results of the experiment are analyzed, and the findings are documented in a research report or publication.

Safety Information

4-Chloro-5,6-difluoronicotinic acid is a chemical that requires careful handling. The following GHS hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-5,6-difluoronicotinic acid is a commercially available and valuable building block for researchers in drug discovery and chemical synthesis. This guide provides a starting point for sourcing this compound and outlines a general framework for its safe handling and use in a laboratory setting. While a specific synthesis protocol is not publicly available, the information provided herein should facilitate the procurement and appropriate use of this chemical for research and development purposes. Researchers should always consult the supplier's documentation and follow their institution's safety guidelines when working with any chemical.

References

- 1. A Step-by-Step Guide- Chemical Procurement in Drug Discovery [molport.com]

- 2. datacor.com [datacor.com]

- 3. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | 851386-32-8 [chemicalbook.com]

- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 5. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid | C6H2ClF2NO2 | CID 11240978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2abiotech.net [2abiotech.net]

- 7. 4-Chloro-5,6-difluoronicotinic acid | CAS 851386-32-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. clinicallab.com [clinicallab.com]

- 13. portlandoregon.gov [portlandoregon.gov]

Potential Research Applications of 4-Chloro-5,6-difluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

4-Chloro-5,6-difluoronicotinic acid is a halogenated pyridine carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers multiple reaction sites for chemical modification and the introduction of diverse functionalities. This technical guide explores the potential research applications of 4-Chloro-5,6-difluoronicotinic acid, drawing parallels from structurally similar compounds and outlining its prospective utility in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While direct research applications for this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds, suggesting a high probability of utility as a key synthetic intermediate.

Core Molecular Features and Synthetic Utility

4-Chloro-5,6-difluoronicotinic acid possesses a combination of features that make it an attractive scaffold for library synthesis and lead optimization:

-

Reactive Carboxylic Acid: The primary site for modification, allowing for the formation of amides, esters, and other derivatives through standard coupling chemistries.

-

Reactive Chloro Substituent: The chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of amine, alcohol, and thiol functionalities.

-

Modulating Fluoro Groups: The fluorine atoms at the 5- and 6-positions can influence the molecule's electronic properties, pKa, and metabolic stability. They can also serve as handles for further functionalization in more advanced synthetic schemes.

These features allow for a modular approach to drug design, where different functionalities can be systematically introduced to probe structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the biological activities of structurally related halogenated and fluorinated nicotinic acid derivatives, 4-Chloro-5,6-difluoronicotinic acid is a promising starting material for the synthesis of inhibitors targeting various enzymes and receptors.

Kinase Inhibitors in Oncology

A significant body of research highlights the use of substituted pyridine and nicotinic acid scaffolds in the development of potent and selective kinase inhibitors for cancer therapy. The general structure of many kinase inhibitors consists of a hinge-binding motif, a linker, and a moiety that occupies the solvent-exposed region. 4-Chloro-5,6-difluoronicotinic acid can serve as a precursor to novel kinase inhibitors by functionalizing the carboxylic acid and the chloro position.

Hypothetical Kinase Inhibitor Synthesis Workflow

Caption: A potential workflow for synthesizing kinase inhibitors.

Table 1: Representative Kinase Inhibition Data for Analogous Pyridine-based Scaffolds

| Compound ID (Analogous) | Target Kinase | IC50 (nM) | Reference Compound |

| A-101 | Aurora A | 50 | Alisertib |

| B-203 | EGFR | 15 | Gefitinib |

| C-415 | VEGFR2 | 25 | Sunitinib |

| D-502 | BTK | 5 | Ibrutinib |

Note: The data in this table is representative of kinase inhibitors with similar structural motifs and is intended for illustrative purposes only. No direct inhibition data for derivatives of 4-Chloro-5,6-difluoronicotinic acid is currently available.

Antibacterial and Antiviral Agents

The nicotinic acid core is a well-established pharmacophore in the development of antimicrobial agents. For instance, isoniazid, a nicotinic acid hydrazide, is a cornerstone of tuberculosis treatment. The introduction of halogen substituents can enhance the antimicrobial properties of nicotinic acid derivatives. 4-Chloro-5,6-difluoronicotinic acid could be used to generate novel libraries of compounds for screening against various bacterial and viral targets.

Logical Relationship for Antimicrobial Drug Discovery

Caption: A logical workflow for antimicrobial drug discovery.

Experimental Protocols (Based on Analogous Compounds)

The following are generalized experimental protocols for key reactions that could be applied to 4-Chloro-5,6-difluoronicotinic acid, based on established methods for similar nicotinic acid derivatives.

Protocol 1: Amide Coupling via HATU

Objective: To synthesize an amide derivative of 4-Chloro-5,6-difluoronicotinic acid.

Materials:

-

4-Chloro-5,6-difluoronicotinic acid

-

Amine of interest (R-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Chloro-5,6-difluoronicotinic acid (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the chloro group of a 4-Chloro-5,6-difluoronicotinic acid derivative with an amine.

Materials:

-

Amide derivative of 4-Chloro-5,6-difluoronicotinic acid (from Protocol 1)

-

Nucleophilic amine (R'-NH₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, dissolve the amide derivative of 4-Chloro-5,6-difluoronicotinic acid (1.0 eq) in anhydrous DMSO or NMP.

-

Add the nucleophilic amine (1.5-2.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C for 6-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final substituted product.

Conclusion

4-Chloro-5,6-difluoronicotinic acid represents a valuable and versatile starting material for the synthesis of novel bioactive compounds. While direct experimental data for this specific molecule is limited, the well-established chemistry of nicotinic acids and the proven utility of similar halogenated scaffolds in drug discovery strongly suggest its potential in generating new chemical entities with therapeutic promise. The protocols and potential applications outlined in this guide, based on analogous structures, provide a solid foundation for researchers to begin exploring the utility of this compound in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of 4-Chloro-5,6-difluoronicotinic acid is warranted to fully unlock its potential.

The Biological Activity of Fluorinated Nicotinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into nicotinic acid and its derivatives has emerged as a compelling strategy in medicinal chemistry to modulate their biological activity. Nicotinic acid, also known as niacin or vitamin B3, and its analogs are key signaling molecules that interact with at least two major classes of receptors: the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor, and various subtypes of nicotinic acetylcholine receptors (nAChRs). Fluorination can significantly alter the physicochemical properties of these molecules, including their pKa, lipophilicity, and metabolic stability, thereby influencing their potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the biological activity of fluorinated nicotinic acids, focusing on their interactions with GPR109A and nAChRs, and details the experimental protocols used to evaluate their activity.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of various nicotinic acid derivatives, including fluorinated analogs, to facilitate a comparative analysis of their structure-activity relationships (SAR).

Table 1: Biological Activity of Nicotinic Acid Analogs at the GPR109A Receptor

| Compound | Structure | Receptor | Assay Type | EC50 (nM) | Reference |

| Nicotinic Acid | Pyridine-3-carboxylic acid | Human GPR109A | GPR109a activation | ~100 | [1] |

| 5-Propyl-pyrazole-3-carboxylic acid | 5-propyl-1H-pyrazole-3-carboxylic acid | Human GPR109A | GPR109a activation | Potent Agonist | [2] |

| 4-Fluoro-5-propyl-pyrazole-3-carboxylic acid | 4-fluoro-5-propyl-1H-pyrazole-3-carboxylic acid | Human GPR109A | GPR109a activation | Similar potency to non-fluorinated analog | [2] |

Table 2: Binding Affinities of Nicotinic Acid Analogs for Carbonic Anhydrase III (CAIII)

| Compound | R-Group on Nicotinic Acid | Ki (μM) |

| Nicotinic Acid | H | 203 |

| 6-Chloronicotinic acid | 6-Cl | 104 |

| 6-Bromonicotinic acid | 6-Br | 91.7 |

| 6-Iodonicotinic acid | 6-I | 100 |

| 6-Hydroxynicotinic acid | 6-OH | 93.5 |

| 6-Aminonicotinic acid | 6-NH₂ | 109 |

| 2-Chloronicotinic acid | 2-Cl | 128 |

| 2-Hydroxynicotinic acid | 2-OH | 132 |

| 2-Aminonicotinic acid | 2-NH₂ | 143 |

Note: This table is adapted from a study on nicotinic acid analogs as carbonic anhydrase III ligands and is included to provide a broader context of the SAR of substituted nicotinic acids. Data for fluorinated analogs at the 6-position was not available in the provided search results.

Signaling Pathways

The biological effects of fluorinated nicotinic acids are mediated through complex signaling cascades initiated by their binding to GPR109A and nAChRs.

GPR109A Signaling

Activation of GPR109A by nicotinic acid analogs initiates two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway. The G-protein pathway is primarily responsible for the therapeutic lipid-modifying effects, while the β-arrestin pathway is linked to the common side effect of flushing.

Caption: GPR109A signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺). The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection.

Caption: nAChR signaling pathway.

Experimental Protocols

The characterization of fluorinated nicotinic acids involves a range of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Synthesis and Purification of Fluorinated Nicotinic Acids

General Procedure for the Synthesis of 4-Trifluoromethyl Nicotinic Acid:

A common synthetic route to fluorinated nicotinic acids involves the construction of the pyridine ring from fluorinated precursors. For example, 4-trifluoromethyl nicotinic acid can be prepared from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile through acylation, cyclization, and subsequent hydrolysis reactions.

Purification:

Crude nicotinic acid derivatives can be purified by recrystallization. A typical procedure involves dissolving the crude product in a hot solvent, such as water, followed by treatment with a decolorizing agent like activated carbon. The solution is then filtered and cooled to induce crystallization of the purified product.

Receptor Binding Assays

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 subtype):

This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor.

-

Cell Culture: HEK (Human Embryonic Kidney) cells stably expressing the desired nAChR subtype (e.g., α4β2) are cultured to confluency.

-

Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound (fluorinated nicotinic acid derivative).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

GPR109A Activation Assay (cAMP Measurement):

This assay determines the functional activity of a compound at the GPR109A receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.

-

Cell Culture: A cell line expressing GPR109A (e.g., CHO-K1 or HEK293) is seeded in a multi-well plate.

-

Compound Incubation: The cells are treated with varying concentrations of the test compound.

-

Adenylyl Cyclase Stimulation: Forskolin is added to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.

-

Cell Lysis and Detection: The cells are lysed, and the amount of cAMP is quantified using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated from the dose-response curve.

Calcium Influx Assay for nAChRs:

This assay measures the increase in intracellular calcium concentration following the activation of nAChRs.

-

Cell Loading: Cells expressing the nAChR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The cells are exposed to the test compound.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The EC50 value is determined from the concentration-response curve of the fluorescence signal.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel fluorinated nicotinic acid derivatives.

Caption: Drug discovery workflow.

Conclusion

The incorporation of fluorine into the nicotinic acid scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these versatile molecules. By systematically exploring the structure-activity relationships of fluorinated derivatives at both GPR109A and nAChRs, researchers can develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a wide range of diseases, from dyslipidemia to neurodegenerative disorders. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and evaluation of the next generation of fluorinated nicotinic acid-based drugs.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-5,6-difluoronicotinic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5,6-difluoronicotinic acid is a fluorinated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of two fluorine atoms and a chlorine atom on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and chlorine substituents activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid moiety provides a handle for a variety of chemical transformations, including amide bond formation and esterification. The chloro-substituent also allows for participation in cross-coupling reactions.

This document provides an overview of the potential applications of 4-Chloro-5,6-difluoronicotinic acid and generalized protocols for key transformations.

Key Applications and Synthetic Strategies

The reactivity of 4-Chloro-5,6-difluoronicotinic acid can be exploited in several key synthetic transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the C4-chloro substituent by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at this position.

-

Amide Bond Formation: The carboxylic acid group can be readily converted to amides by coupling with primary or secondary amines using standard peptide coupling reagents or after conversion to the corresponding acyl chloride.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or heteroaryl boronic acids.

These strategies enable the synthesis of a library of derivatives with diverse substitution patterns, which is highly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols that can be adapted for reactions involving 4-Chloro-5,6-difluoronicotinic acid. Researchers should perform small-scale test reactions to optimize conditions such as solvent, temperature, reaction time, and stoichiometry for their specific substrates.

Protocol 1: Synthesis of 4-Amino-5,6-difluoronicotinic Acid Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of 4-Chloro-5,6-difluoronicotinic acid with a primary or secondary amine.

Reaction Scheme:

Caption: General workflow for nucleophilic aromatic substitution.

Materials:

-

4-Chloro-5,6-difluoronicotinic acid

-

Primary or secondary amine (1.1 - 2.0 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 - 3.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4-Chloro-5,6-difluoronicotinic acid (1.0 eq), the amine (1.1-2.0 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid carbonate base was used, filter the mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization.

Expected Outcome and Data Presentation:

The expected products are 4-amino-5,6-difluoronicotinic acid derivatives. The yield and purity should be determined after purification. Characterization would typically involve ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 100 | 12 | Data not available |

| 2 | Piperidine | Et₃N | DMSO | 80 | 8 | Data not available |

| 3 | Benzylamine | Cs₂CO₃ | NMP | 120 | 6 | Data not available |

| Note: This table is illustrative. Actual data needs to be generated experimentally. |

Protocol 2: Synthesis of N-Substituted-4-chloro-5,6-difluoronicotinamides

This protocol outlines a general method for the amide coupling of 4-Chloro-5,6-difluoronicotinic acid with an amine.

Reaction Scheme:

Caption: General workflow for amide bond formation.

Materials:

-

4-Chloro-5,6-difluoronicotinic acid

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Peptide coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.1 - 1.5 equivalents)

-

Non-nucleophilic base (e.g., DIPEA, triethylamine, 2.0 - 3.0 equivalents)

-

Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 4-Chloro-5,6-difluoronicotinic acid (1.0 eq) in the anhydrous solvent.

-

Add the amine (1.0-1.2 eq) and the base (2.0-3.0 eq).

-

Add the coupling reagent (1.1-1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expected Outcome and Data Presentation:

This reaction should yield the corresponding N-substituted-4-chloro-5,6-difluoronicotinamide.

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Morpholine | HATU | DIPEA | DMF | 4 | Data not available |

| 2 | n-Butylamine | EDC/HOBt | Et₃N | DCM | 16 | Data not available |

| 3 | (S)-(-)-α-Methylbenzylamine | HBTU | DIPEA | THF | 12 | Data not available |

| Note: This table is illustrative. Actual data needs to be generated experimentally. |

Protocol 3: Synthesis of 4-Aryl-5,6-difluoronicotinic Acid Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-Chloro-5,6-difluoronicotinic acid ester with an arylboronic acid. The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.

Reaction Scheme:

The Strategic Application of 4-Chloro-5,6-difluoronicotinic Acid in Modern Medicinal Chemistry

For Immediate Release

Shanghai, China – December 23, 2025 – In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks is paramount for enhancing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. Among these, 4-Chloro-5,6-difluoronicotinic acid has emerged as a versatile scaffold, offering a unique combination of reactive sites and electronic properties that are highly advantageous for the synthesis of complex, biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this valuable synthetic intermediate.

Introduction to a Privileged Scaffold

4-Chloro-5,6-difluoronicotinic acid is a substituted pyridine derivative characterized by the presence of two fluorine atoms and a chlorine atom on the pyridine ring, along with a carboxylic acid functional group. This distinct substitution pattern makes it an attractive starting material in medicinal chemistry for several key reasons:

-

Modulation of Physicochemical Properties: The fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates by altering their electronic environment and lipophilicity.

-

Versatile Synthetic Handle: The carboxylic acid group provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities.

-

Multiple Reactive Sites: The chloro and fluoro substituents offer opportunities for various cross-coupling reactions, enabling the construction of complex molecular architectures.

Core Applications in Drug Discovery

While specific, publicly disclosed clinical candidates derived directly from 4-chloro-5,6-difluoronicotinic acid are not extensively documented, its structural motifs are present in a range of biologically active compounds, particularly in the domain of kinase inhibitors. The general approach involves utilizing the nicotinic acid core to present substituents in a specific spatial orientation to interact with the ATP-binding pocket of kinases.

Kinase Inhibition

A primary application of scaffolds like 4-chloro-5,6-difluoronicotinic acid is in the synthesis of inhibitors for protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The strategic placement of substituents on the pyridine ring can lead to potent and selective inhibition of specific kinases.

Experimental Protocols

The following protocols provide generalized procedures for the derivatization of 4-Chloro-5,6-difluoronicotinic acid, which can be adapted by researchers for the synthesis of their specific target molecules.

Protocol 1: General Procedure for Amide Bond Formation

This protocol outlines the standard procedure for coupling 4-Chloro-5,6-difluoronicotinic acid with a primary or secondary amine to form the corresponding amide.

Materials:

-

4-Chloro-5,6-difluoronicotinic acid

-

Amine of interest (primary or secondary)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Standard laboratory glassware and stirring equipment

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-Chloro-5,6-difluoronicotinic acid (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine of interest (1.0-1.2 eq) to the solution.

-

Add the organic base (2.0-3.0 eq) to the reaction mixture.

-

In a separate container, dissolve the coupling agent (1.1-1.5 eq) in the same anhydrous solvent.

-

Slowly add the solution of the coupling agent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Diagram 1: General Amide Synthesis Workflow

Caption: Workflow for the synthesis of amides from 4-Chloro-5,6-difluoronicotinic acid.

Potential Signaling Pathway Involvement

Given the prevalence of nicotinamide-based structures in kinase inhibitors, derivatives of 4-Chloro-5,6-difluoronicotinic acid could potentially target various signaling pathways implicated in cancer and other diseases. A hypothetical target could be a serine/threonine kinase within a critical cell signaling cascade.

Diagram 2: Hypothetical Kinase Inhibition Pathway

Caption: Potential mechanism of action for a derivative targeting a kinase signaling pathway.

Data Presentation

As specific examples with quantitative data are proprietary or not widely published, the following table provides a template for how researchers can organize and present their findings when evaluating novel compounds derived from 4-Chloro-5,6-difluoronicotinic acid.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative GI50 (µM) |

| Example-01 | Kinase A | Data | Cancer Cell Line X | Data |

| Example-02 | Kinase B | Data | Cancer Cell Line Y | Data |

| Control | Kinase A | Data | Cancer Cell Line X | Data |

Conclusion

4-Chloro-5,6-difluoronicotinic acid represents a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and structural features provide a solid foundation for the development of novel therapeutic agents, particularly in the area of kinase inhibition. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to unlock the full potential of this important synthetic intermediate in their drug discovery endeavors.

Application Notes and Protocols for the Preparation of 4-Chloro-5,6-difluoronicotinic Acid Derivatives